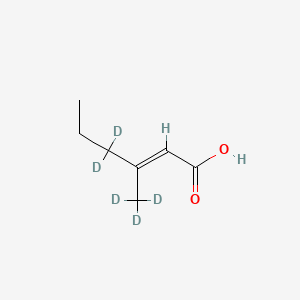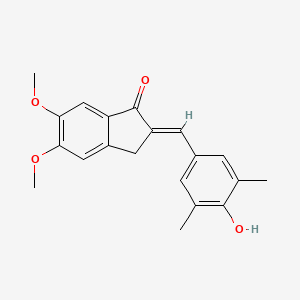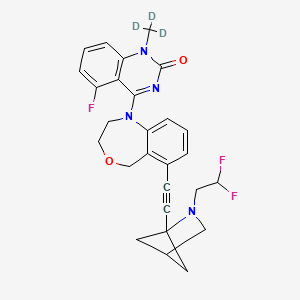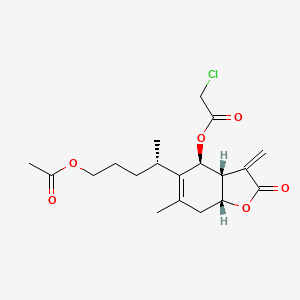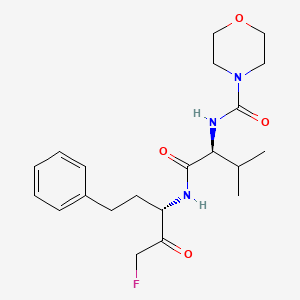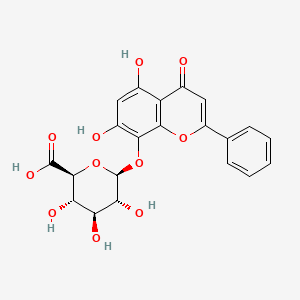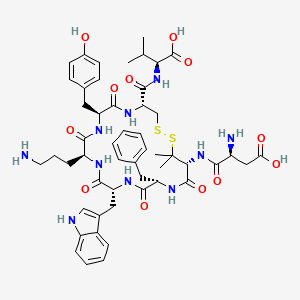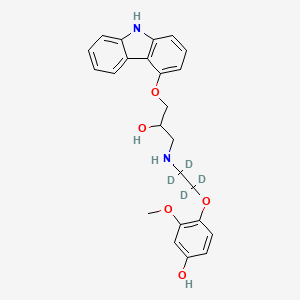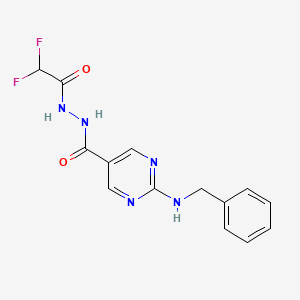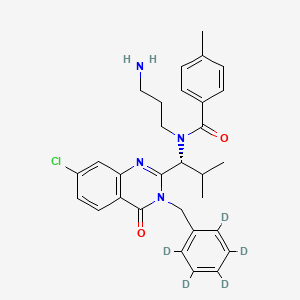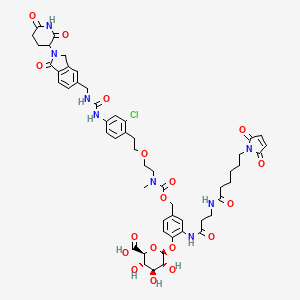
S6(229-239), Amide, biotinalyted
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S6(229-239), Amide, biotinalyted is a biologically active peptide that serves as a substrate for Rho-Kinase II . This compound is often used in scientific research due to its specific interactions and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S6(229-239), Amide, biotinalyted involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
S6(229-239), Amide, biotinalyted primarily undergoes phosphorylation reactions. It is phosphorylated by protein kinase C at specific serine residues .
Common Reagents and Conditions
Reagents: Protein kinase C, ATP (adenosine triphosphate)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be further analyzed for its biological activity .
Applications De Recherche Scientifique
S6(229-239), Amide, biotinalyted is widely used in various fields of scientific research:
Chemistry: As a model substrate for studying kinase activity and enzyme kinetics.
Biology: In cell signaling studies to understand the role of phosphorylation in cellular processes.
Medicine: As a tool for investigating the mechanisms of diseases related to kinase dysregulation.
Industry: In the development of kinase inhibitors and other therapeutic agents
Mécanisme D'action
S6(229-239), Amide, biotinalyted exerts its effects by serving as a substrate for Rho-Kinase II. The enzyme phosphorylates specific serine residues on the peptide, leading to changes in its activity and interactions. This phosphorylation event is crucial for various cellular processes, including cytoskeletal dynamics and cell motility .
Comparaison Avec Des Composés Similaires
Similar Compounds
S6 Kinase Substrate (229-239): A non-biotinylated version of the peptide that also serves as a substrate for S6 kinase.
Biotinylated Peptides: Other peptides conjugated with biotin for use in affinity purification and detection assays.
Uniqueness
S6(229-239), Amide, biotinalyted is unique due to its specific sequence and biotinylation, which allows for easy detection and purification. Its role as a substrate for Rho-Kinase II makes it particularly valuable in studies related to kinase activity and signaling pathways .
Propriétés
Formule moléculaire |
C64H119N27O15S |
|---|---|
Poids moléculaire |
1538.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
Clé InChI |
BXQIKXYZFCTVNZ-FKGLRCEBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



